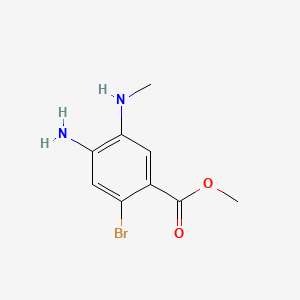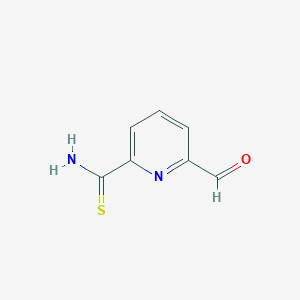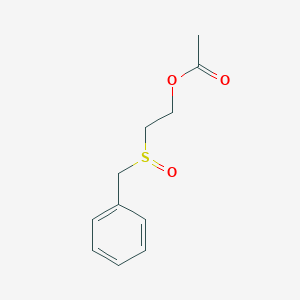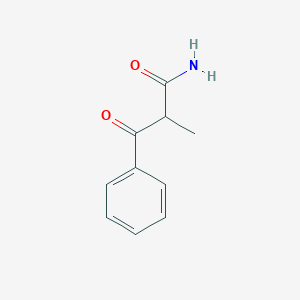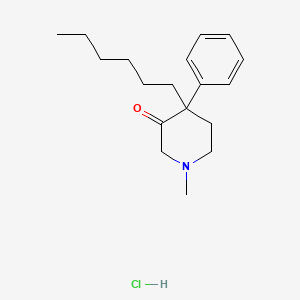![molecular formula C12H11Cl2N5S B14008122 4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide CAS No. 35872-24-3](/img/structure/B14008122.png)
4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
The synthesis of 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide typically involves the reaction of 2,3-dichloroaniline with 3,5-dimethylpyrazole-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the diazenyl linkage . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The diazenyl and pyrazole moieties play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar compounds include other diazenyl-pyrazole derivatives, such as:
- 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-1H-pyrazole
- 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-1H-pyrazole-1-carboxamide
Propiedades
Número CAS |
35872-24-3 |
|---|---|
Fórmula molecular |
C12H11Cl2N5S |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
4-[(2,3-dichlorophenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C12H11Cl2N5S/c1-6-11(7(2)19(18-6)12(15)20)17-16-9-5-3-4-8(13)10(9)14/h3-5H,1-2H3,(H2,15,20) |
Clave InChI |
BLEQPNZAKWASRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(=S)N)C)N=NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)
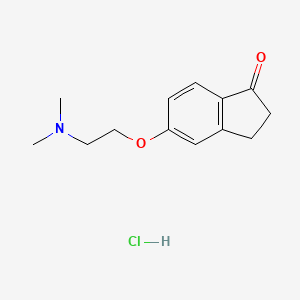
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)
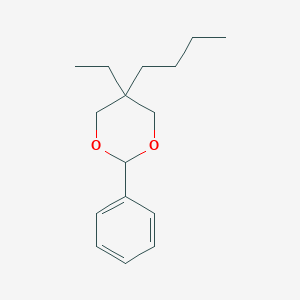
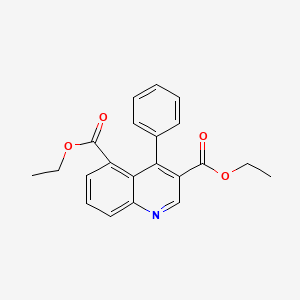
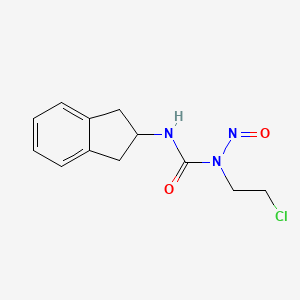
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)

